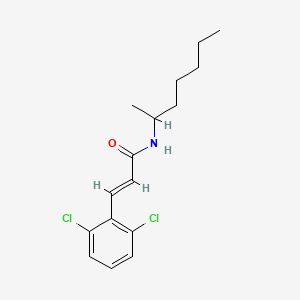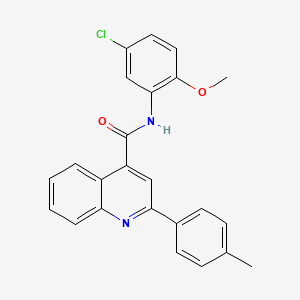![molecular formula C22H21N3O3 B10935955 N,N-diethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935955.png)
N,N-diethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylphenyl Group: This step can be accomplished through a Suzuki coupling reaction, where a boronic acid derivative of the methylphenyl group is coupled with a halogenated isoxazole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
In an industrial setting, the production of N4,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the methylphenyl group.
Scientific Research Applications
N~4~,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N4,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
N~4~,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N~4~,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
N~4~,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Another related compound with a different substitution pattern, which can affect its reactivity and applications.
The uniqueness of N4,N~4~-DIETHYL-6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N,N-diethyl-6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-4-25(5-2)22(26)16-13-17(18-7-6-12-27-18)23-21-19(16)20(24-28-21)15-10-8-14(3)9-11-15/h6-13H,4-5H2,1-3H3 |
InChI Key |
SJUKXMVJBDJWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10935875.png)
![Piperazine-1,4-diylbis{[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone}](/img/structure/B10935881.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10935891.png)
![(2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10935896.png)
![N-(2-methoxyphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10935897.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B10935907.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10935909.png)
![[4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10935915.png)
![6-(4-methoxyphenyl)-3-methyl-N-(1-methyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935917.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10935923.png)
![N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935925.png)

![N-(3,4-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935944.png)
